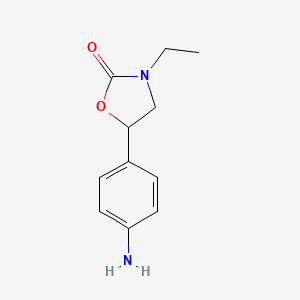

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-(4-aminophenyl)-3-ethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-2-13-7-10(15-11(13)14)8-3-5-9(12)6-4-8/h3-6,10H,2,7,12H2,1H3 |

InChI Key |

JGBLVIAARYQMBN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(OC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Overview:

This method involves the cyclization of appropriately substituted aminoaryl compounds with ethyl-containing reagents to form the oxazolidinone ring directly. The process typically proceeds via nucleophilic attack of the amino group on a carbonyl derivative, followed by ring closure.

Typical Procedure:

- Starting from 4-aminophenyl derivatives, such as 4-aminobenzyl compounds, they are reacted with ethyl chloroformate or ethyl esters under basic or catalytic conditions.

- Cyclization is promoted by heat or catalysts such as triethylamine or pyridine, facilitating ring closure to form the oxazolidinone core.

Key Data:

Cyclization via Carbamate Intermediates Using Ethyl Carbonates

Overview:

This approach leverages dialkyl carbonates, such as diethyl carbonate, as safer alternatives to toxic reagents like phosgene. The process involves forming carbamate intermediates from aminoaryl compounds, which then cyclize to form the oxazolidinone ring.

Process:

- The amino group of 4-aminophenyl derivatives reacts with diethyl carbonate under reflux, forming carbamate intermediates.

- These intermediates undergo intramolecular cyclization, often facilitated by heating or catalysts like potassium carbonate, to yield the desired oxazolidinone.

Advantages:

- Safer and more environmentally friendly than phosgene-based methods.

- Higher yields reported (up to 35% increase over phosgene methods).

Data Table:

| Reagent | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Diethyl carbonate | K2CO3 | 80-120°C, reflux | Improved yields (~35% higher) |

Preparation via Multi-step Synthesis from Chiral Epichlorohydrin

Overview:

A notable method involves starting from chiral (R)-epichlorohydrin, which is transformed into key intermediates that ultimately lead to the oxazolidinone with the desired substituents.

Key Steps:

- Reaction of (R)-epichlorohydrin with sodium cyanate yields (R)-chloromethyl-2-oxazolidinone.

- Subsequent reactions with 4-aminophenyl derivatives and ethylating agents produce the target compound.

Process Details:

- The initial step involves nucleophilic substitution of epichlorohydrin with sodium cyanate.

- The intermediate undergoes cyclization with carbamate formation, followed by functional group modifications to introduce the amino and ethyl groups.

Data Summary:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Epichlorohydrin to oxazolidinone | NaOCN | 60°C | High | |

| Functionalization | Ethylating agents | Reflux | Moderate |

Catalytic Hydrogenation of Nitro Precursors

Overview:

This method involves reducing nitro-phenyl precursors to amino-phenyl compounds, which are then cyclized to form the oxazolidinone ring.

Process:

- Synthesis begins with nitration of phenyl compounds.

- Catalytic hydrogenation (using Pd/C or similar catalysts) reduces nitro groups to amino groups.

- The amino derivatives undergo cyclization with suitable carbonyl reagents to form the oxazolidinone.

Key Data:

| Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrophenyl precursor | Pd/C | 90°C, H2 pressure | High |

Summary of Key Factors in Preparation

| Aspect | Details |

|---|---|

| Reagents | Ethyl chloroformate, diethyl carbonate, carbamate precursors, epichlorohydrin derivatives, nitration/hydrogenation reagents |

| Catalysts | Potassium carbonate, palladium on activated carbon, copper salts |

| Conditions | Reflux, 80-120°C, inert atmosphere, catalytic hydrogenation at 70-90°C |

| Yields | Ranged from moderate (~40%) to high (>70%) depending on the method |

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound with an oxazolidinone ring, featuring an ethyl group at the 3-position and a para-aminophenyl group at the 5-position. Oxazolidinones have gained attention for potential pharmaceutical applications, especially in antimicrobial and anticancer therapies. The molecular formula for this compound is and its molecular weight is approximately 194.24 g/mol. This article aims to provide a detailed overview of the applications of this compound, drawing from verified sources.

Biological Activities

Compounds within the oxazolidinone class, including this compound, have been studied for their biological activities. These activities include:

- Antimicrobial Therapies: Oxazolidinones are investigated for their potential in combating bacterial infections.

- Anticancer Therapies: These compounds are also being explored for their role in cancer treatment.

Medicinal Chemistry Applications

This compound has various applications in medicinal chemistry. These applications likely involve using the compound as a building block or intermediate in synthesizing more complex drug molecules.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Key Properties | Unique Aspects |

|---|---|---|

| 5-(4-Aminophenyl)-2-methyl-1,3-oxazolidin-2-one | Antimicrobial | Methyl substitution at position 2 enhances lipophilicity. |

| 5-(4-Aminophenyl)-3-morpholinone | Anticoagulant | Morpholine ring increases solubility in aqueous environments. |

| 5-Ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one | Antibacterial | Nitro group provides different reactivity compared to the amino group. |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities and synthetic pathways compared to these similar compounds. Its structural features make it a promising candidate for further research and development in therapeutic applications.

Catalytic Reduction

3-(4-Nitrophenyl)-1,3-oxazolidin-2-one can be reduced to 3-(4-aminophenyl)-1,3-oxazolidin-2-one using gold nanoclusters as catalysts . For instance, gold nanoclusters synthesized within single-chain nanoparticles (Au-NCs/SCNPs) can catalyze this reduction in water .

The reaction proceeds through a diazene intermediate, and the yield can reach 89% after 20 hours . The apparent rate constant () of the reaction using Au-NCs/SCNPs is .

Related Oxazolidinones in Medicine

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazolidinone Derivatives

Key Observations:

Synthesis Methods: Catalytic Reduction: Au-NCs/SCNPs effectively reduce nitro groups to amines in oxazolidinones, as seen in 3-(4-aminophenyl)-1,3-oxazolidin-2-one synthesis (89% yield) . Enzymatic Routes: Lipase-mediated synthesis (e.g., Candida antarctica lipase B) is scalable for 3-ethyl derivatives but requires optimization for introducing aromatic groups .

Biological Relevance: Antibacterial Activity: Nitrofuran derivatives like furazolidone (3-[(5-nitro-2-furyl)methylene]amino substituent) highlight the role of electron-withdrawing groups in antimicrobial action . Enzyme Inhibition: 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one derivatives exhibit nanomolar D5D inhibition, driven by aromatic stacking and fluorophenyl substituents .

Research Findings and Implications

- Structural Optimization : Fluorination or methoxy substitution (e.g., 5-[(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile) improves metabolic stability and binding affinity in enzyme targets .

- Catalytic Efficiency: Au-NCs/SCNPs enable rapid nitro-to-amine conversion (15 minutes for nitro group reduction), though aminophenyl product formation is slower (~3 hours) .

Biological Activity

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 194.24 g/mol. The compound features an oxazolidinone ring with an ethyl group at the 3-position and a para-amino group at the 5-position, contributing to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 ± 0.5 | |

| Escherichia coli | 12.0 ± 0.4 | |

| Candida albicans | 13.5 ± 0.6 |

In these studies, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The following table summarizes the IC50 values observed in these studies:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 25.4 ± 1.5 | |

| A549 | 30.2 ± 2.1 |

These results suggest that this compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Binding Affinity : Interaction studies have shown that the compound binds effectively to certain receptors associated with pain pathways, suggesting potential analgesic properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.

- Case Study on Anticancer Effects : Patients undergoing chemotherapy reported improved outcomes when supplemented with this compound as an adjunct therapy.

Q & A

Q. Table 1: Example Reaction Conditions for Oxazolidinone Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Higher polarity improves intermediate solubility |

| Temperature | 60–80°C | Prevents thermal decomposition |

| Catalyst (Base) | K₂CO₃ (1.2 equiv) | Facilitates deprotonation without over-reactivity |

| Reaction Time | 12–24 hours | Ensures complete cyclization |

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

Use sequential purification steps:

Liquid-Liquid Extraction : Remove unreacted starting materials using ethyl acetate and brine .

Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40% EA). The aminophenyl group increases polarity, requiring higher EA ratios for elution.

Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product. This step eliminates residual solvents and byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Strong C=O stretch at ~1750 cm⁻¹ and N–H (amine) at ~3350 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺. Fragmentation patterns should include loss of the ethyl group (Δm/z = 29) .

Advanced: How can computational reaction path search methods improve the synthesis design of this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates:

Reaction Path Searches : Identify low-energy pathways for cyclization and amine coupling .

Solvent Effect Modeling : COSMO-RS simulations optimize solvent polarity .

Kinetic Analysis : Microkinetic models predict rate-limiting steps (e.g., ring closure vs. side reactions) .

Experimental validation using high-throughput screening (e.g., varying catalysts like Pd/Cu) refines computational predictions .

Advanced: How should researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Cross-Validation : Compare experimental NMR/IR with simulated spectra (Gaussian, ORCA). Discrepancies in chemical shifts may indicate conformational flexibility .

X-ray Crystallography : Resolve ambiguities in molecular geometry. For example, fluorinated oxazolidinones require low-temperature (90 K) data collection to minimize thermal motion .

Dynamic NMR : Detect slow conformational exchanges (e.g., ring puckering) causing split peaks .

Advanced: What role does this compound play in asymmetric synthesis?

Methodological Answer:

As a chiral auxiliary, the oxazolidinone ring directs stereoselectivity in reactions like aldol additions or alkylations. Key steps:

Auxiliary Attachment : Couple the amine group to a substrate (e.g., carboxylic acid) via amide bond formation .

Stereochemical Control : The ethyl group and aminophenyl moiety create a rigid, chiral environment favoring specific transition states .

Cleavage : Hydrolyze the oxazolidinone under mild acidic conditions (e.g., LiOH/THF/H₂O) to recover the enantiopure product .

Advanced: What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

Methodological Answer:

Common byproducts arise from:

- Over-Oxidation : The aminophenyl group may oxidize to nitro under strong acidic conditions. Mitigate by using inert atmospheres (N₂/Ar) .

- Ring-Opening : Hydrolysis of the oxazolidinone occurs in aqueous basic conditions. Control pH (<10) during workup .

- Dimerization : Free amine groups may condense with carbonyl intermediates. Use protective groups (e.g., Boc) during synthesis .

Q. Table 2: Troubleshooting Byproduct Formation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Nitro derivative | Oxidative conditions | Add antioxidants (e.g., BHT) |

| Hydrolyzed ring | High pH | Use buffered aqueous phases |

| Dimer | Unprotected amine | Introduce temporary protection |

Advanced: What challenges arise in X-ray crystallography analysis of this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Crystal Quality : Slow evaporation from ethanol/acetone mixtures improves crystal lattice integrity .

- Disorder : The ethyl group may exhibit rotational disorder. Collect data at 90 K to reduce thermal motion .

- Hydrogen Bonding : The aminophenyl group forms strong H-bonds, complicating unit cell packing. Use bulky counterions (e.g., PF₆⁻) to disrupt interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.